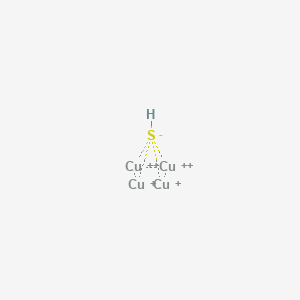

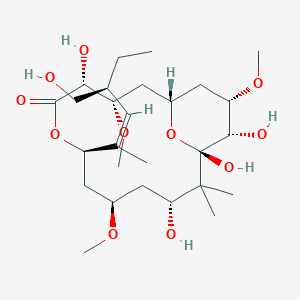

mu4-sulfido-quadro-tetracopper(4Cu--Cu)(6+)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mu4-sulfido-quadro-tetracopper(6+) is a mu4-sulfido-quadro-tetracopper.

科学的研究の応用

Greenhouse Gas Reduction

The μ-sulfido-tetracopper site in the enzyme nitrous oxide reductase (N2OR) plays a crucial role in converting the greenhouse gas N2O into N2. Research has developed a mixed valent Cu(II)Cu(I)2 cluster bridged by disulfide, modeling the enzyme's active site and providing insights into the process of N2O reduction. This synthetic model opens avenues for understanding and potentially enhancing this environmentally significant reaction (Bar-Nahum et al., 2009).

Structural Analysis and Comparison

A copper(I) complex featuring μ4-sulfido and μ3-thiolato coordination has been compared to other cuprous thiolato/sulfido clusters, including those observed in the copper enzyme nitrous oxide reductase. This research provides structural insights into these complex copper clusters (Lee, Sarjeant, & Karlin, 2006).

Mechanism of Nitrous Oxide Reduction

Density functional theory was used to investigate the mechanism of N2O reduction by the μ4-sulfide-bridged tetranuclear Cu(Z) cluster in nitrous oxide reductase. This study provides a detailed understanding of how this cluster facilitates the reduction process, highlighting the roles of individual copper atoms and the cluster's reaction dynamics (Gorelsky, Ghosh, & Solomon, 2006).

Synthetic Model Development

Research has focused on creating clusters with delocalized mixed-valence [Cu3(μ-S)2]3+ cores to model the tetracopper-sulfide "CuZ" site in nitrous oxide reductase. These models help in understanding the enzyme's function and the role of delocalization in its activity (Brown et al., 2005).

Magnetic Properties and Structural Analysis

The magnetic properties and crystal structure of various copper complexes, including those with μ4-oxo and μ2-chloro coordination, have been studied. These analyses contribute to a deeper understanding of the magnetic behaviors and structural diversity in these copper complexes (Cortés et al., 2006).

Electronic Structure Description

Spectroscopy and density functional calculations have been used to define the electronic structure of the μ4-sulfide bridged tetranuclear CuZ cluster in N2O reductase. This research offers insights into the electronic contribution to N2O reduction, paving the way for understanding and potentially manipulating these processes (Chen et al., 2002).

特性

製品名 |

mu4-sulfido-quadro-tetracopper(4Cu--Cu)(6+) |

|---|---|

分子式 |

Cu4HS+5 |

分子量 |

287.3 g/mol |

IUPAC名 |

dicopper;copper(1+);sulfanide |

InChI |

InChI=1S/4Cu.H2S/h;;;;1H2/q2*+1;2*+2;/p-1 |

InChIキー |

LNHREDKGQDZJTE-UHFFFAOYSA-M |

正規SMILES |

[SH-].[Cu+].[Cu+].[Cu+2].[Cu+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,5S,10S,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1236120.png)

![(2Z)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid](/img/structure/B1236125.png)

![4-[[[[2-(3-Pyridinyl)-1-piperidinyl]amino]-sulfanylidenemethyl]amino]benzoic acid methyl ester](/img/structure/B1236133.png)

![[(1S,4R,7E,10R,11R)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate](/img/structure/B1236140.png)